
1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-(9-anthrylmethyl)-N,N-diethyl-3-piperidinecarboxamide, commonly known as ANK-3, is a novel compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. ANK-3 belongs to the class of piperidinecarboxamide compounds and has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. In
Wirkmechanismus
ANK-3 acts as a potent inhibitor of the voltage-gated sodium channel Nav1.7. This channel is involved in the transmission of pain signals and is expressed in sensory neurons. By inhibiting Nav1.7, ANK-3 reduces the transmission of pain signals and exhibits analgesic effects. ANK-3 also exhibits anticonvulsant activity by reducing the excitability of neurons.
Biochemical and Physiological Effects:
ANK-3 has been found to exhibit potent analgesic and anticonvulsant effects in animal models. It has also been found to exhibit minimal toxicity and side effects, making it a promising compound for further development. ANK-3 has been shown to have a long duration of action, making it a potential candidate for sustained-release formulations.
Vorteile Und Einschränkungen Für Laborexperimente
ANK-3 has several advantages for lab experiments. It is a novel compound that exhibits potent pharmacological activity and has the potential to be developed as a therapeutic drug. It has been optimized for high yield and purity, making it a viable compound for scientific research. However, ANK-3 also has some limitations for lab experiments. It is a relatively new compound, and its pharmacokinetics and pharmacodynamics need to be further studied. Additionally, the mechanism of action of ANK-3 needs to be elucidated further to fully understand its pharmacological effects.
Zukünftige Richtungen
There are several future directions for the research and development of ANK-3. Firstly, further studies are needed to fully understand the mechanism of action of ANK-3. Secondly, the pharmacokinetics and pharmacodynamics of ANK-3 need to be further studied to optimize its therapeutic potential. Thirdly, ANK-3 has the potential to be developed as a novel analgesic drug and further studies are needed to explore its efficacy and safety in humans. Fourthly, ANK-3 has been found to exhibit anticonvulsant activity and further studies are needed to explore its potential as a treatment for epilepsy. Finally, ANK-3 has the potential to be developed as a sustained-release formulation, which could improve its efficacy and reduce dosing frequency.
Synthesemethoden
The synthesis of ANK-3 involves the reaction of 9-bromomethylanthracene with diethylamine in the presence of sodium hydride to form 1-(9-anthrylmethyl)-N,N-diethyl-3-aminopropane. This intermediate is then reacted with ethyl chloroformate and piperidine to form ANK-3. The synthesis of ANK-3 has been optimized to achieve high yields and purity, making it a viable compound for scientific research.
Wissenschaftliche Forschungsanwendungen
ANK-3 has been found to exhibit significant pharmacological activity in various in vitro and in vivo studies. It has been shown to act as a potent inhibitor of the voltage-gated sodium channel Nav1.7, which is involved in the transmission of pain signals. ANK-3 has been found to exhibit analgesic effects in animal models of pain and has the potential to be developed as a novel analgesic drug. ANK-3 has also been found to exhibit anticonvulsant activity and has the potential to be developed as a treatment for epilepsy.
Eigenschaften
IUPAC Name |
1-(anthracen-9-ylmethyl)-N,N-diethylpiperidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H30N2O/c1-3-27(4-2)25(28)21-12-9-15-26(17-21)18-24-22-13-7-5-10-19(22)16-20-11-6-8-14-23(20)24/h5-8,10-11,13-14,16,21H,3-4,9,12,15,17-18H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HATUQCPEOIVRCN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C(=O)C1CCCN(C1)CC2=C3C=CC=CC3=CC4=CC=CC=C42 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H30N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-[(1-adamantylcarbonyl)amino]-2-(methylamino)-1,3-thiazole-4-carboxamide](/img/structure/B4983433.png)
![1-(4-chlorophenyl)-3-[(2-phenylethyl)amino]-2,5-pyrrolidinedione](/img/structure/B4983438.png)
![2-methoxy-N-{1-[(2-naphthylamino)carbonyl]-2-phenylvinyl}benzamide](/img/structure/B4983441.png)

![N~1~-[2-(tert-butylthio)ethyl]-N~2~-(4-ethoxyphenyl)-N~2~-[(4-fluorophenyl)sulfonyl]glycinamide](/img/structure/B4983453.png)

![N-[2-chloro-5-(5-methyl-1,3-benzoxazol-2-yl)phenyl]-3-iodobenzamide](/img/structure/B4983465.png)

![N-(4-fluorophenyl)-4-[4-(1-pyrrolidinylsulfonyl)phenyl]-1,3-thiazol-2-amine hydrobromide](/img/structure/B4983488.png)
![3-phenyl-1-(3-pyridinyl)benzo[f]quinoline](/img/structure/B4983499.png)
![2-(4-chlorophenoxy)-N-[2-(4-methylphenyl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B4983516.png)
![3-[(2-ethoxyphenyl)amino]-5-phenyl-2-cyclohexen-1-one](/img/structure/B4983519.png)
![7-chloro-4-{[5-methyl-2-(2-thienyl)-1,3-oxazol-4-yl]methyl}-2,3,4,5-tetrahydro-1,4-benzoxazepine](/img/structure/B4983524.png)
![2-{[1-(4-ethylbenzyl)-4-piperidinyl]oxy}-4-methoxy-N-(2-methoxyethyl)benzamide](/img/structure/B4983527.png)